molecular formula C7H17ClSi B3056973 (Chloromethyl)(triethyl)silane CAS No. 757-34-6

(Chloromethyl)(triethyl)silane

Cat. No. B3056973
CAS RN: 757-34-6
M. Wt: 164.75 g/mol
InChI Key: CPODEILXGCHNGV-UHFFFAOYSA-N
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Description

(Chloromethyl)(triethyl)silane is a chemical compound that belongs to the trifluoroacetic acid group . It is an essential synthetic intermediate in organic chemistry, used to prepare many types of compounds, including pharmaceuticals, agrochemicals, and dyes . The molecule consists of three silanes linked together by methylene bridges .


Synthesis Analysis

(Chloromethyl)(triethyl)silane can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .


Molecular Structure Analysis

The molecule of (Chloromethyl)(triethyl)silane contains a total of 25 bond(s). There are 8 non-H bond(s) and 3 rotatable bond(s) .


Chemical Reactions Analysis

(Chloromethyl)(triethyl)silane is used for Wittig reaction and building blocks . It is reactive toward nucleophiles, resulting in the replacement of the chloride .


Physical And Chemical Properties Analysis

(Chloromethyl)(triethyl)silane is a clear, mobile, colorless liquid with a pungent odor . It has a molecular weight of 122.67 . It is soluble in water (0.4g/L at 20°C) .

Scientific Research Applications

Synthesis of Multifunctional Silanes

A study focused on synthesizing a series of multifunctional (chloromethyl)silanes, including Cl2Si(CH2Cl)2, (MeO)2Si(CH2Cl)2, and others. These compounds, synthesized through coupling reactions, are vital in synthetic organosilicon chemistry (Daiß et al., 2004).

Immobilization of Silane Groups on Silica

Tris(mercaptomethyl)silane was synthesized from tris(chloromethyl)silane and used for immobilizing Si(CH2SH)3 groups on silica surfaces via Si−O−Si linkage. This process is significant for attaching transition metals to silica surfaces (Troegel et al., 2009).

Hydrophobic Silane Coatings

Research on hydrophobic silanes, such as Tris (Trimethylsiloxy) silyethyl dimethylchlorosilane, revealed their efficiency in creating protective coatings. Their chemical and electrochemical properties were analyzed, demonstrating their utility in various applications (Baruwa et al., 2019).

Radical-Based Reducing Agent

Tris(trimethylsilyl)silane, a related compound, has been used effectively as a radical-based reducing agent in organic chemistry. Its ability to facilitate a variety of reactions under mild conditions highlights its importance in synthetic chemistry (Ballestri et al., 1991).

Development of Sila-Explosives

The synthesis of tetrakis(chloromethyl)silane led to the development of sila-pentaerythrityl tetraazide and sila-pentaerythritol tetranitrate. These compounds are analogs of common explosives, showcasing the potential of chloromethylsilanes in the field of materials science (Klapötke et al., 2007).

Crosslinking in Membrane Technology

Chloromethylphenylethyl trimethoxysilane and similar compounds have been used in fabricating high-temperature proton exchange membranes. This application enhances the performance of membranes in fuel cells, demonstrating the practical utility of chloromethylsilanes in advanced materials (Yang et al., 2017).

Safety And Hazards

(Chloromethyl)(triethyl)silane is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It reacts violently with water . Containers may explode when heated . Vapors may form explosive mixtures with air .

properties

IUPAC Name

chloromethyl(triethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClSi/c1-4-9(5-2,6-3)7-8/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPODEILXGCHNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294483
Record name (chloromethyl)(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)(triethyl)silane

CAS RN

757-34-6
Record name NSC96810
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Record name (chloromethyl)(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROMETHYL-TRIETHYL-SILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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